molecular formula C16H13N3O3S3 B2700308 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097896-74-5

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2700308
CAS RN: 2097896-74-5
M. Wt: 391.48
InChI Key: LNQVEVRMDBSOIG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, also known as FTBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties. In a study by Helmy et al., novel chalcone derivatives containing this scaffold were synthesized and evaluated against human cancer cell lines. Compound 7g emerged as particularly potent, with IC50 values of 27.7 µg/ml against lung carcinoma (A549) and 26.6 µg/ml against hepatocellular carcinoma (HepG2). These results suggest its potential as an anticancer agent .

Antibacterial Agents

While specific studies on this compound are limited, benzothiadiazole derivatives have been investigated for their antibacterial activity. Further research could explore its potential in combating bacterial infections .

Metal Complexes and Catalysis

The benzothiadiazole moiety can coordinate with metal ions, leading to the formation of metal complexes. These complexes may exhibit catalytic activity in various reactions. Investigating the ligand’s coordination behavior and its metal complexes could provide insights into catalysis .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c20-25(21,15-7-1-4-12-16(15)19-24-18-12)17-10-11(13-5-2-8-22-13)14-6-3-9-23-14/h1-9,11,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVEVRMDBSOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

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